molecular formula C15H11NO B15067511 4-Phenoxyisoquinoline CAS No. 62215-36-5

4-Phenoxyisoquinoline

Cat. No.: B15067511
CAS No.: 62215-36-5
M. Wt: 221.25 g/mol
InChI Key: ABPWRDLLVWFFBY-UHFFFAOYSA-N
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Description

4-Phenoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyisoquinoline typically involves the reaction of isoquinoline derivatives with phenol or its derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives. The phenoxy group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as benzylamine and phenol. The process often includes steps like cyclization, substitution, and purification to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.

Scientific Research Applications

4-Phenoxyisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and enzyme functions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxyisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the phenoxy group.

    Quinoline: A structurally related compound with a nitrogen atom at a different position.

    Phenylisoquinoline: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness: 4-Phenoxyisoquinoline is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of new molecules with specific biological activities.

Properties

CAS No.

62215-36-5

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-phenoxyisoquinoline

InChI

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H

InChI Key

ABPWRDLLVWFFBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC3=CC=CC=C32

Origin of Product

United States

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